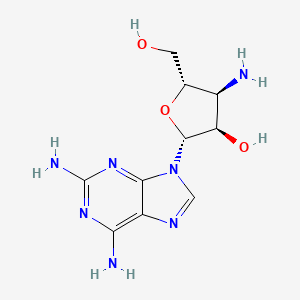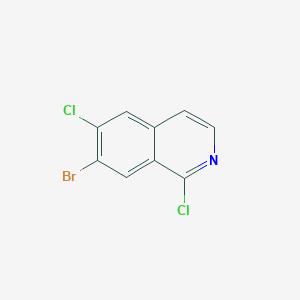
7-Bromo-1,6-dichloroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1,6-dichloroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 1st, 6th positions of the isoquinoline ring, respectively. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,6-dichloroisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method includes the bromination and chlorination of isoquinoline using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1,6-dichloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with methoxy or tert-butyl groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound to form quinoline derivatives.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound to form dihydroisoquinoline derivatives.
Major Products Formed:
Scientific Research Applications
7-Bromo-1,6-dichloroisoquinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of other isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-1,6-dichloroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms in the compound can form covalent bonds or engage in non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 6-Bromo-1,3-dichloroisoquinoline
- 7-Bromo-1,3-dichloroisoquinoline
- 6-Chloro-1,3-dibromoisoquinoline
Comparison: 7-Bromo-1,6-dichloroisoquinoline is unique due to the specific positions of the bromine and chlorine atoms on the isoquinoline ring. This unique substitution pattern can lead to different chemical reactivity and biological activity compared to other similar compounds. For example, the position of the halogen atoms can influence the compound’s ability to interact with specific enzymes or receptors, making it a valuable compound for targeted research and development.
Properties
CAS No. |
1698026-36-6 |
|---|---|
Molecular Formula |
C9H4BrCl2N |
Molecular Weight |
276.94 g/mol |
IUPAC Name |
7-bromo-1,6-dichloroisoquinoline |
InChI |
InChI=1S/C9H4BrCl2N/c10-7-4-6-5(3-8(7)11)1-2-13-9(6)12/h1-4H |
InChI Key |
XTZCFMBXFKICPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=CC(=C(C=C21)Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


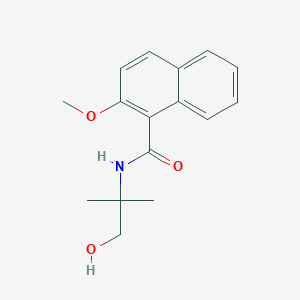
![4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11846686.png)
![6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11846692.png)


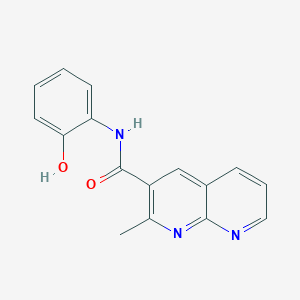

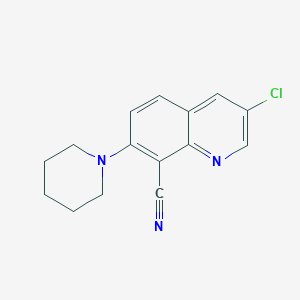



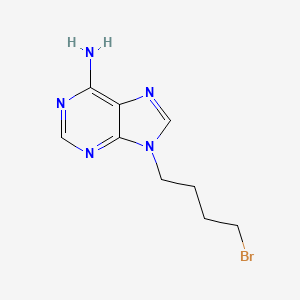
![5'-Ethyl-6'-methoxy-2'-methyl-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11846755.png)
